An In-depth Technical Guide to 4-fluoro-1H-pyrrolo[3,2-c]pyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-fluoro-1H-pyrrolo[3,2-c]pyridine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-fluoro-1H-pyrrolo[3,2-c]pyridine, a fluorinated azaindole of significant interest to researchers in medicinal chemistry and drug discovery. The pyrrolo[3,2-c]pyridine scaffold is a core component of numerous biologically active molecules, including inhibitors of kinases such as MPS1 and FMS, making it a privileged structure in oncology and immunology research.[1][2] The introduction of a fluorine atom at the 4-position is a strategic modification intended to modulate physicochemical properties such as lipophilicity and metabolic stability, and to enhance binding interactions with biological targets.
Given that 4-fluoro-1H-pyrrolo[3,2-c]pyridine is a specialized building block, this document synthesizes information from closely related analogs and established chemical principles to provide a robust guide for its synthesis, characterization, and utilization.
Physicochemical and Predicted Properties
While extensive experimental data for this specific molecule is not widely published, we can predict its core properties with high confidence based on its chloro-analog and the known effects of fluorine substitution. These properties are crucial for planning synthetic manipulations, purification, and formulation studies.
| Property | Predicted Value / Characteristic | Rationale and Insights |
| Molecular Formula | C₇H₅FN₂ | - |
| Molecular Weight | 136.13 g/mol | - |
| Appearance | White to off-white crystalline solid | Based on the solid form of the analogous 4-chloro-1H-pyrrolo[3,2-c]pyridine. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeOH, Dichloromethane); Limited solubility in water. | The heterocyclic structure allows for solubility in common organic solvents, a characteristic noted for related chloro-dihydro analogs.[3] Water solubility is expected to be low due to the nonpolar aromatic core. |
| pKa (Predicted) | ~ 4-5 (for the pyridine nitrogen) | The pyridine nitrogen provides a basic site. The fused pyrrole and the electron-withdrawing fluorine atom will decrease the basicity compared to pyridine itself. |
| cLogP (Predicted) | 1.0 - 1.5 | Fluorine substitution typically increases lipophilicity compared to the parent heterocycle, but less so than chlorine. This value suggests good "drug-like" properties, balancing solubility and permeability. |
| Reactivity | The C4-F bond is activated towards nucleophilic aromatic substitution (SNAr). | The electron-withdrawing nitrogen atom in the pyridine ring significantly lowers the electron density at the C2 and C4 positions, making them susceptible to attack by nucleophiles.[4] |
Proposed Synthesis and Mechanistic Considerations
The synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridine is not explicitly detailed in the current literature. However, a robust and logical synthetic strategy can be designed by adapting established methods for the preparation of fluorinated pyridines and related azaindoles. The proposed route begins with the commercially available 4-chloro-1H-pyrrolo[3,2-c]pyridine.
Halogen Exchange (HALEX) Reaction: A Proven Approach
The most direct and industrially scalable method to introduce fluorine onto an activated aromatic ring is through a nucleophilic aromatic substitution known as the HALEX (Halogen Exchange) reaction. The chloro-substituent at the 4-position of the pyrrolo[3,2-c]pyridine core is well-suited for this transformation due to electronic activation by the ring nitrogen.[4]
Reaction Scheme:
Caption: Proposed HALEX synthesis of the title compound.
Detailed Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Materials:
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4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
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Spray-dried Potassium Fluoride (KF) (3.0 - 5.0 eq) or Cesium Fluoride (CsF) (2.0 eq)
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Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane
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Inert atmosphere (Nitrogen or Argon)
Instrumentation:
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Three-neck round-bottom flask with reflux condenser and thermometer
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Magnetic stirrer with heating mantle
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TLC plates (Silica gel 60 F₂₅₄)
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HPLC for reaction monitoring (C18 column)
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NMR Spectrometer (¹H, ¹³C, ¹⁹F)
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Mass Spectrometer (GC-MS or LC-MS)
Procedure:
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Setup: Under an inert atmosphere, charge the reaction flask with 4-chloro-1H-pyrrolo[3,2-c]pyridine and spray-dried KF or CsF.
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Expert Insight: The use of spray-dried KF is critical as its high surface area significantly enhances reactivity. CsF is more reactive but also more expensive and hygroscopic. The choice depends on the scale and reactivity of the substrate.
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-
Solvent Addition: Add anhydrous DMSO or Sulfolane to the flask. The solvent volume should be sufficient to create a stirrable slurry.
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Reaction: Heat the mixture to 180-220 °C with vigorous stirring. The optimal temperature must be determined empirically.
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Monitoring: Monitor the reaction progress by TLC or HPLC. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
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Validation Checkpoint: An aliquot quenched with water and extracted into ethyl acetate can be analyzed by HPLC-MS to confirm the mass of the desired product (M+H⁺ = 137.05).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a larger volume of cold water.
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Extraction: Extract the aqueous suspension multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Reactivity and Chemical Behavior
The chemical properties of 4-fluoro-1H-pyrrolo[3,2-c]pyridine are dominated by the interplay between the electron-rich pyrrole ring and the electron-deficient, fluorinated pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
The C4-F bond is the most reactive site for nucleophilic displacement. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings. This reactivity makes the title compound an exceptionally valuable intermediate for introducing a wide variety of functional groups at the 4-position.
Mechanism of SNAr:
Caption: Key steps in the SNAr reaction pathway.
The stability of the intermediate Meisenheimer complex is key. Attack at C4 allows the negative charge to be delocalized onto the electronegative pyridine nitrogen, a stabilizing feature that makes this position highly reactive.[4] This opens the door to synthesizing a library of derivatives by reacting 4-fluoro-1H-pyrrolo[3,2-c]pyridine with various nucleophiles (e.g., amines, thiols, alkoxides).
Reactions on the Pyrrole Moiety
The pyrrole ring can undergo reactions typical of electron-rich heterocycles, such as electrophilic substitution or N-alkylation/arylation. However, the reactivity will be influenced by the choice of protecting group on the pyrrole nitrogen. For many applications, a protecting group (e.g., SEM, Boc, or a simple aryl group) is installed early in the synthesis to prevent unwanted side reactions and improve solubility.
Predicted Spectroscopic Data for Characterization
Accurate characterization is essential. Based on data from closely related 1H-pyrrolo[3,2-c]pyridine derivatives, the following spectroscopic signatures can be predicted.[5][6]
| Technique | Predicted Data and Interpretation |
| ¹H NMR | - Pyrrole NH: A broad singlet, typically > 10 ppm. - Pyridine Protons: Doublets in the aromatic region (~7.0-8.5 ppm). - Pyrrole Protons: Doublets around 6.5-7.5 ppm. - Key Feature: Expect to see coupling between the fluorine atom and the adjacent proton on the pyridine ring (H-3), resulting in a characteristic doublet of doublets (³JHF). |
| ¹³C NMR | - C4 Carbon: A large doublet due to one-bond C-F coupling (¹JCF), typically in the range of 150-165 ppm. This is a definitive signal for successful fluorination. - Other Aromatic Carbons: Signals in the 100-150 ppm range. Carbons ortho and para to the fluorine will show smaller C-F couplings. |
| ¹⁹F NMR | A singlet or a multiplet (depending on coupling to nearby protons) in the typical aryl fluoride region. This provides unambiguous confirmation of the fluorine's presence. |
| Mass Spec (HRMS) | Calculated for [C₇H₅FN₂ + H]⁺: 137.0513. Found value should be within 5 ppm of the calculated mass. |
Applications in Drug Discovery
The 4-fluoro-1H-pyrrolo[3,2-c]pyridine core is a strategic building block for creating advanced drug candidates. Its value lies in its ability to serve as a versatile platform for library synthesis via SNAr reactions.
Workflow for Drug Discovery Application:
Caption: Use of the title compound in a typical drug discovery workflow.
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown potent anticancer and anti-inflammatory activity.[1] For example, a recent 2024 study detailed the design of substituted 1H-pyrrolo[3,2-c]pyridines as potent tubulin polymerization inhibitors with significant antitumor activities against multiple cancer cell lines.[5] The ability to rapidly diversify the 4-position using the fluorinated intermediate allows for fine-tuning of potency, selectivity, and pharmacokinetic properties, accelerating the identification of lead compounds.
References
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Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
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Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]
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Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Al-Zoubi, R. M. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 15(7), 4608-4612. Available at: [Link]
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